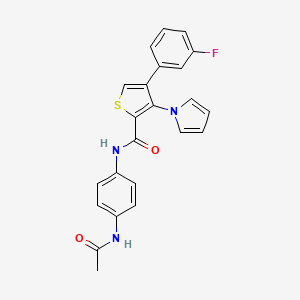
N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O2S and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound features a complex structure comprising a thiophene core, an acetamidophenyl moiety, a fluorophenyl group, and a pyrrole unit. Its synthesis typically involves multi-step organic reactions optimized for yield and purity. The synthesis pathway often includes the following steps:
- Formation of Thiophene Core : The initial step usually involves the formation of the thiophene ring through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the acetamidophenyl and fluorophenyl groups.
- Final Amidation : The final step involves amidation to form the carboxamide functional group.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. Preliminary data suggest that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- Human Glioblastoma Cells (U-87)
- Triple-Negative Breast Cancer Cells (MDA-MB-231)
The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. Results indicated that this compound could inhibit cell growth effectively, with IC50 values suggesting potent activity (data not fully specified in available studies) .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. The compound's dual activity as both an anticancer and antimicrobial agent makes it a candidate for further therapeutic development .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways. This interaction may lead to altered enzyme activity or receptor signaling, contributing to its anticancer and antimicrobial properties .
Comparative Studies
To better understand the biological activity of this compound, comparative studies with structurally similar compounds have been conducted. These studies reveal variations in biological activity based on different substituents on the phenyl rings.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains bromine instead of acetamido group | Different reactivity; potential for varied anticancer activity |
| N-(4-chlorophenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains chlorine instead of acetamido group | Varies in biological activity; chlorine's electronegativity influences properties |
| N-(4-methoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | Contains methoxy group instead of acetamido | Exhibits different solubility; potential impact on bioavailability |
Case Studies
Several case studies have reported on the efficacy of related compounds in clinical settings:
- Study on Pyrrole Derivatives : A study demonstrated that pyrrole derivatives similar to this compound exhibited significant inhibition of tubulin polymerization, a critical process in cancer cell division .
- Antioxidant Activity Assessment : Other derivatives were tested for antioxidant properties using DPPH radical scavenging assays, revealing that some pyrrole-based compounds surpassed traditional antioxidants like ascorbic acid in efficacy .
属性
IUPAC Name |
N-(4-acetamidophenyl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c1-15(28)25-18-7-9-19(10-8-18)26-23(29)22-21(27-11-2-3-12-27)20(14-30-22)16-5-4-6-17(24)13-16/h2-14H,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJOOBKHQYXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














